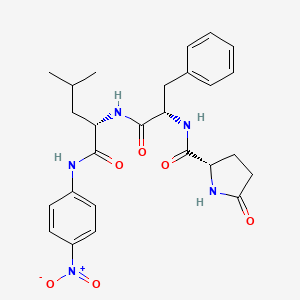

Pyr-Phe-Leu-Pna

Beschreibung

Role as a Synthetic Peptide Chromogenic Substrate in Biochemical Investigations

Pyr-Phe-Leu-pNA functions as a chromogenic substrate, a compound that is colorless until acted upon by a specific enzyme, which then releases a colored product. chemimpex.com The peptide sequence is linked to a p-nitroaniline (pNA) molecule via an amide bond. In its intact form, the substrate is typically a white powder and does not significantly absorb light in the visible spectrum. peptide.co.jp However, when a compatible protease cleaves the amide bond between the C-terminal leucine (B10760876) residue and the pNA group, it liberates free p-nitroaniline. nih.gov This released pNA is a yellow-colored chromophore that can be detected and quantified spectrophotometrically by measuring its absorbance, typically at a wavelength of 405 or 410 nm. peptide.co.jpnih.govscispace.com

This process allows researchers to monitor enzymatic activity in real-time. The rate of pNA release, observed as an increase in absorbance, is directly proportional to the activity of the protease in the sample. This straightforward and continuous colorimetric assay method makes this compound a practical and effective tool for a variety of biochemical investigations. chemimpex.com

Significance in Protease Research and Enzymology

The specificity of this compound makes it particularly significant in the study of proteases, enabling researchers to measure and distinguish the activities of different enzymes within a biological sample. chemimpex.com It is widely known as a substrate for a class of enzymes called thiol (cysteine) proteinases. nih.govpeptide.co.jppeptanova.de Its applications extend to drug development, where it is used to screen for potential protease inhibitors. chemimpex.comnih.gov

Table 1: Proteases Assayed Using this compound This interactive table summarizes various proteases that have been successfully assayed using this compound as a substrate.

| Enzyme Family | Specific Enzyme | Source Organism |

|---|---|---|

| Thiol (Cysteine) Protease | Papain | Carica papaya (Papaya) |

| Thiol (Cysteine) Protease | Ficin (B600402) | Ficus species (Fig) |

| Thiol (Cysteine) Protease | Bromelain (B1164189) | Ananas comosus (Pineapple) |

| Thiol (Cysteine) Protease | Cathepsin B | Mammalian Brain |

| Thiol (Cysteine) Protease | Funastrain c II | Funastrum clausum (Latex) |

| Thiol (Cysteine) Protease | Caricain | Carica species |

| Serine Carboxypeptidase | HlSCP1 | Haemaphysalis longicornis (Hard Tick) |

Data sourced from: nih.govscispace.compeptanova.descirp.org

Detailed research findings highlight the utility of this compound in characterizing and comparing enzymes. For instance, studies on the latex of Carica candamarcensis used this substrate to determine the kinetic parameters of different protease isoforms. nih.govnih.gov While the Michaelis constant (Km), which reflects substrate binding affinity, was similar for two different enzymes (CMS1MS2 and CMS2MS2), their catalytic efficiency (kcat) varied significantly, indicating fundamental differences in their catalytic mechanisms. nih.govresearchgate.net

Table 2: Comparative Kinetic Parameters for Carica candamarcensis Proteases with this compound This interactive table presents kinetic data from a comparative study of two cysteine protease isoforms, demonstrating the utility of this compound in distinguishing enzymatic activity.

| Enzyme Isoform | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| CMS1MS2 | ~0.45 | ~1.57 | ~3.46 x 10³ |

| CMS2MS2 | Similar to CMS1MS2 | ~10-fold lower than CMS1MS2 | ~129-fold lower than CMS1MS2 |

Data sourced from: nih.govnih.govresearchgate.net

Historical Context of p-Nitroanilide Substrates in Enzyme Studies

The use of synthetic substrates with a chromogenic leaving group is a foundational technique in modern enzymology. The concept of using p-nitroanilide-linked amino acids and peptides was introduced to research laboratories in the early 1970s and was quickly applied to develop assays for enzymes involved in the blood coagulation system. nih.gov The general principle involves designing a peptide sequence that mimics the natural target of a specific protease and attaching it to pNA. peptide.co.jp The enzymatic cleavage releases the yellow pNA molecule, providing a simple, colorimetric method to quantify enzyme activity. peptide.co.jpillinois.edu

Initially, the high cost and labor-intensive nature of these manual assays limited their widespread adoption. nih.gov However, with the advent of automated systems and microplate readers, chromogenic substrate assays became more accessible and are now standard in many research and hospital laboratories. nih.gov The development of a wide range of peptidyl-pNA substrates, each tailored for different enzymes, has provided researchers with a versatile toolkit for studying complex biological systems like coagulation, fibrinolysis, and inflammation. nih.govresearchgate.net The creation of this compound is a result of this targeted approach, providing a specific and reliable substrate for the study of thiol proteases and other related enzymes. nih.govpeptide.co.jp

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVMZXVGZDVXDA-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006478 | |

| Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85901-57-1 | |

| Record name | Pyroglutamyl-phenylalanyl-leucine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085901571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Considerations

Principles of Peptide Synthesis for Pyr-Phe-Leu-pNA

The creation of this compound involves the sequential coupling of amino acids and the final integration of a chromogenic reporter group, p-nitroaniline (pNA).

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides like this compound due to its efficiency and amenability to automation. mdpi.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids.

The synthesis of this compound typically utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.gov Key considerations in the SPPS of this peptide include:

Resin Selection: A suitable resin, such as a Wang or Rink Amide resin, serves as the solid support. nih.gov For the synthesis of peptide p-nitroanilides, specialized resins can be prepared by pre-attaching a pNA analog, which simplifies the subsequent peptide chain elongation. nih.gov

Protecting Groups: The Nα-amino group of each incoming amino acid is protected by an Fmoc group, which is stable under coupling conditions but can be removed by a mild base, typically piperidine. mdpi.com Side chains of amino acids, if reactive, are protected with acid-labile groups.

Coupling Reagents: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium-based reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used to activate the carboxyl group of the incoming amino acid for amide bond formation. researchgate.net

Pyroglutamate Formation: The N-terminal pyroglutamyl (Pyr) residue is often formed from a glutamine (Gln) residue at the N-terminus. rsc.org This cyclization can occur spontaneously under acidic conditions used for cleavage from the resin or can be induced as a separate step. mdpi.com Alternatively, pre-formed Pyr can be coupled directly.

Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. sigmaaldrich.com

The direct coupling of p-nitroaniline (pNA) to the C-terminus of a peptide presents a significant challenge due to the low nucleophilicity of the pNA amino group, a consequence of the electron-withdrawing nitro group. nih.govnih.gov Standard coupling methods are often inefficient. nih.gov

To overcome this, several strategies have been developed:

Use of pNA Analogs: A successful approach involves using a pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2). nih.govnih.gov This analog can be coupled to the resin first, and then the peptide chain is synthesized onto the Anb5,2-modified support. nih.govresearchgate.net This circumvents the difficult direct coupling of pNA to the completed peptide.

Specialized Coupling Reagents: While challenging, some coupling reagents have shown success in directly attaching pNA. For instance, the use of phosphoryl chloride has been reported to be more effective than common carbodiimide (B86325) methods for coupling to a resin-bound pNA analog. nih.gov

Safety-Catch Linkers: The use of "safety-catch" linkers on the solid support offers another sophisticated strategy. mdpi.com These linkers are stable throughout the synthesis but can be activated in a final step to facilitate cleavage and the formation of the C-terminal p-nitroanilide.

The progress of the enzymatic reaction using a pNA-derived substrate is monitored by measuring the increase in absorbance at approximately 405 nm, which corresponds to the release of the yellow p-nitroaniline molecule. peptide.co.jptandfonline.com

Solid-Phase Peptide Synthesis (SPPS) Techniques

Design and Research Application of this compound Analogues

The modification of the this compound structure allows for the development of tailored substrates and probes to investigate enzyme specificity and function.

By systematically altering the amino acid sequence of this compound, researchers can probe the substrate specificity of various proteases. The P1 residue (Leucine in the parent compound) is particularly critical for recognition by many proteases.

| Modification | Purpose | Example Application |

| Varying the P1 residue | To determine the preferred amino acid at the cleavage site for a specific protease. | Replacing Leu with Arg or other amino acids to test substrate preference of trypsin-like vs. chymotrypsin-like proteases. |

| Varying P2 and P3 residues | To investigate the influence of amino acids upstream of the cleavage site on substrate binding and hydrolysis rates. | Substituting Phe (P2) or Pyr (P3) to understand their role in enzyme-substrate interactions. |

| Introducing non-natural amino acids | To create highly specific or resistant substrates. | Incorporation of constrained amino acids or D-amino acids to probe enzyme active site stereochemistry or to create protease-resistant analogs. |

| Modifying the chromophore | To alter the spectrophotometric properties or improve solubility. | Using derivatives of 5-amino-2-nitrobenzoic acid (ANBA) instead of pNA can enhance specificity by reducing hydrolysis by non-target enzymes. nih.gov |

This table is interactive. Users can sort and filter the data based on the columns.

Beyond simple chromogenic substrates, this compound can be derivatized to create more sophisticated research tools. These derivatives often replace the pNA group with other reporter molecules or tags.

Common derivatizations include:

Fluorogenic Substrates: Replacing pNA with a fluorophore-quencher pair or a group that becomes fluorescent upon cleavage, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). peptide.co.jp These substrates offer significantly higher sensitivity compared to chromogenic ones. thieme-connect.com

Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the detection, purification, and immobilization of enzymes that bind to the peptide sequence. This is useful for activity-based protein profiling (ABPP) and pull-down assays.

Peptide Nucleic Acid (PNA) Conjugates: The peptide sequence can be conjugated to a peptide nucleic acid (PNA), a DNA mimic. nih.govrsc.org These conjugates can be used to study interactions between proteases and nucleic acids or to target proteases to specific DNA or RNA sequences. researchgate.netrsc.org The synthesis of such conjugates often employs solid-phase methods with orthogonal protecting group strategies. rsc.orgnih.gov

The development of these analogues and derivatives expands the utility of the core Pyr-Phe-Leu sequence from a simple activity assay substrate to a versatile tool for in-depth enzymology and chemical biology research. chemimpex.com

Enzymological Applications and Biochemical Characterization

Substrate Specificity Profiling of Proteases Utilizing Pyr-Phe-Leu-pNA

The utility of this compound lies in its selectivity, which enables researchers to differentiate between various classes of proteases based on their ability to hydrolyze this specific peptide sequence.

This compound is widely recognized as a substrate for thiol (cysteine) proteases. peptanova.de Its effectiveness has been particularly well-documented in the characterization of plant-derived cysteine proteases like ficin (B600402) and papain.

Research on ficin, an enzyme preparation from fig tree latex, demonstrates significant hydrolytic activity towards this compound. doi.orgpeptanova.de Studies have shown that when ficin is incubated with this substrate, a time-dependent increase in absorbance at 405 nm occurs, confirming the cleavage of the Leu-pNA bond. doi.orgkyoto-u.ac.jp This reaction has been verified through methods like LC-MS/MS, which detected the resulting Pyr-Phe-Leu fragment. kyoto-u.ac.jp The activity is typically assayed under specific conditions, for instance at a pH of 6.5-7.5 and a temperature of 37°C. doi.orgkyoto-u.ac.jpresearchgate.net The specificity of this interaction is highlighted by the fact that the activity can be completely inhibited by E-64, a specific inhibitor of cysteine proteases. doi.orgkyoto-u.ac.jp

Similarly, this compound is a known substrate for papain, another plant cysteine protease from Carica papaya. peptanova.defrontiersin.org Studies comparing different proteases from the Caricaceae family have utilized this compound to quantify and compare enzymatic activity. For example, two distinct proteinases from Carica candamarcensis were both shown to hydrolyze this compound, although with vastly different catalytic efficiencies. researchgate.net This demonstrates the substrate's utility in discerning subtle differences between closely related enzymes.

In contrast to its effectiveness with cysteine proteases, this compound is generally considered a poor substrate for serine proteases. This differential reactivity is a key aspect of its application in enzyme profiling.

For instance, studies on extracts from Ficus carica that contain both ficin (a cysteine protease) and a collagenolytic serine protease revealed that only the ficin component was capable of hydrolyzing this compound. doi.orgkyoto-u.ac.jp Similarly, a recombinant serine proteinase from the hard tick Haemaphysalis longicornis (rHlSP) showed potent activity against specific serine protease substrates like Bz-(DL)-Arg-pNA and Z-Ala-Ala-Leu-pNA, but only negligible activity against this compound. researchgate.net

Further research on a 90-kDa serine protease isolated from scallop shells also reported very low hydrolytic activity (0.11 relative activity compared to the best substrate) with this compound. trjfas.org Likewise, a minor thermostable alkaline protease from Thermoactinomyces sp. E79 failed to hydrolyze simple nitroanilides and showed no reported activity towards this compound, while readily cleaving Suc-Ala-Ala-Pro-Phe-pNA. jmb.or.kr This consistent lack of reactivity underscores the substrate's specificity for cysteine proteases over many serine proteases, making it a useful tool for distinguishing between these two major enzyme classes.

The performance of this compound is often evaluated in comparison to other synthetic substrates, including those with different chromophores or fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-methoxycoumarin-4-acetic acid (MCA). nih.govpeptide.co.jp These comparisons help to establish a more detailed profile of an enzyme's substrate preference.

In a study involving extracts from Ficus carica, the hydrolytic activity was tested against both this compound and a fluorogenic collagenase substrate, MOCAc-KPLGL(Dpa)-AR. The results showed that ficin could hydrolyze both substrates, whereas the serine protease in the extract could only cleave the MOCAc substrate. doi.orgkyoto-u.ac.jpresearchgate.net This highlights how using a panel of substrates can dissect the activities of individual enzymes within a complex mixture.

Another comparative study on a 90-kDa protease from scallop shells used a variety of pNA and MCA substrates. trjfas.org Interestingly, this serine protease cleaved Suc-Ala-Ala-Pro-Phe-pNA but not the corresponding MCA version, Suc-Ala-Ala-Pro-Phe-MCA, suggesting that the leaving group can influence substrate suitability. trjfas.org The study also showed that while the enzyme had minimal activity on this compound, it was more active on other pNA substrates like Boc-Leu-Leu-Ser-Thr-Arg-pNA. trjfas.org Such analyses are crucial for mapping the specificities of an enzyme's active site.

The choice between pNA and fluorogenic substrates like MCA often depends on the required sensitivity of the assay, with fluorogenic substrates generally offering higher sensitivity for detecting low levels of enzyme activity. nih.gov

Investigation of Serine Protease Interactions and Substrate Suitability

Kinetic Analysis of Enzyme-Substrate Interactions

Beyond specificity profiling, this compound is instrumental in determining the kinetic parameters that define the efficiency of an enzyme-catalyzed reaction.

The Michaelis-Menten model is fundamental to enzyme kinetics, and its parameters, the Michaelis constant (K_m) and the catalytic rate constant (k_cat), quantify an enzyme's affinity for a substrate and its turnover rate, respectively. libretexts.orgwikipedia.org this compound has been used to determine these values for various cysteine proteases.

For the enzyme ficin, a K_m value of 0.43 mM has been reported for the hydrolysis of pGlu-Phe-Leu-p-nitroanilide (this compound). creative-enzymes.comsigmaaldrich.cn The K_m value represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and a lower K_m generally indicates a higher affinity of the enzyme for the substrate. libretexts.org

In a comparative study of two cysteine proteinases from Carica candamarcensis, CMS1MS2 and CMS2MS2, both enzymes exhibited a similar K_m value with this compound. However, their catalytic efficiencies were dramatically different, with the k_cat for CMS1MS2 being 129-fold higher than that of CMS2MS2 for this substrate. researchgate.net This illustrates that while substrate binding affinity (related to K_m) may be similar, the rate at which the enzyme converts the bound substrate into product can vary significantly.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Source |

|---|---|---|---|---|---|

| Ficin | This compound | 0.43 | N/A | N/A | creative-enzymes.comsigmaaldrich.cn |

| CMS1MS2 (from C. candamarcensis) | This compound | Similar to CMS2MS2 | 129-fold higher than CMS2MS2 | N/A | researchgate.net |

| CMS2MS2 (from C. candamarcensis) | This compound | Similar to CMS1MS2 | N/A | N/A | researchgate.net |

| Minor Protease (from Thermoactinomyces sp. E79) | Suc-Ala-Ala-Pro-Phe-pNA | 1.2 | N/A | 0.79 | jmb.or.kr |

| Major Protease (from Thermoactinomyces sp. E79) | Suc-Ala-Ala-Pro-Phe-pNA | 1.49 | N/A | 6.1 | jmb.or.kr |

The catalytic activity of enzymes is highly dependent on environmental conditions such as pH, temperature, and ionic strength. wou.edu Determining the optimal conditions for an enzyme's activity is a critical aspect of its biochemical characterization.

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose its structure and function. creative-enzymes.com For most animal enzymes, this optimum is around 37°C, but it can vary widely. creative-enzymes.com For example, a protease from the fungus Volvariella volvacea showed optimal activity at 50°C. mdpi.com More thermostable enzymes, like a protease from Thermoactinomyces sp. E79, have an even higher optimum temperature of 70°C. jmb.or.kr Conversely, lower temperatures slow down reaction rates by reducing the kinetic energy of molecules. fiveable.me

pH: Each enzyme has a characteristic optimal pH range for maximal activity. wou.edu Deviations from this optimum can alter the ionization state of amino acid residues in the enzyme's active site and on the substrate, thereby affecting substrate binding and catalysis. wou.edu For example, the hydrolysis of this compound by ficin is often assayed at a pH between 6.5 and 7.5. kyoto-u.ac.jpresearchgate.net In contrast, an alkaline protease from Thermoactinomyces sp. E79 displayed maximum activity at pH 9.0. jmb.or.kr Some digestive enzymes, like pepsin, function in highly acidic environments and have an optimal pH around 2.0. fiveable.me

Ionic Strength: The concentration of salts can also influence enzyme activity. A serine protease from the extremophile Halobacterium halobium requires high salt concentrations for both activity and stability, showing maximal activity for a pNA substrate at 3 M NaCl. asm.org

| Enzyme | Optimal Temperature (°C) | Optimal pH | Source |

|---|---|---|---|

| Ficin (assay condition) | 37 | 6.5 - 7.5 | kyoto-u.ac.jpresearchgate.net |

| Protease (from Scallop Shell) | 60 | Alkaline (tested up to 10.5) | trjfas.org |

| Minor Protease (from Thermoactinomyces sp. E79) | 70 | 9.0 | jmb.or.kr |

| Protease (from Volvariella volvacea) | 50 | 7.0 | mdpi.com |

| Serine Protease (from Halobacterium halobium) | 37 | 7.2 | asm.org |

Determination of Michaelis-Menten Parameters (K_m, k_cat)

Enzyme Activity Assay Development and Optimization

The unique properties of this compound make it an ideal substrate for developing and optimizing enzyme activity assays. chemimpex.com Its use facilitates the monitoring of protease activity, which is essential for understanding various physiological and pathological processes. chemimpex.com

The fundamental principle behind the use of this compound in enzyme assays is chromogenic detection. chemimpex.com The substrate itself is a colorless compound. acciusa.com Enzymatic cleavage of the peptide bond between the leucine (B10760876) (Leu) residue and the p-nitroaniline (pNA) moiety releases p-nitroaniline. kyoto-u.ac.jpdoi.org This released p-nitroaniline is a chromophore, meaning it is a colored compound that absorbs light at a specific wavelength, typically around 405 nm. acciusa.comontosight.ai The intensity of the resulting yellow color is directly proportional to the amount of p-nitroaniline released, which in turn corresponds to the level of enzyme activity. ontosight.ailonza.com This allows for the quantitative measurement of the enzymatic reaction. ontosight.ai

This chromogenic method is not only applied in research settings but also in diagnostic assays, such as the Limulus Amebocyte Lysate (LAL) test for detecting bacterial endotoxins. lonza.comwakopyrostar.com In these tests, an enzymatic cascade triggered by endotoxins leads to the cleavage of a chromogenic substrate, releasing p-nitroaniline. acciusa.comlonza.com

The release of p-nitroaniline from this compound is quantified using a spectrophotometer, an instrument that measures the amount of light absorbed by a colored solution. wakopyrostar.comnih.gov By monitoring the increase in absorbance at a specific wavelength (typically 405 nm or 410 nm) over time, researchers can determine the rate of the enzymatic reaction. kyoto-u.ac.jpjmb.or.kr This rate is directly proportional to the activity of the protease being studied. ontosight.ai

The assay is typically performed under controlled conditions, including a specific pH, temperature, and substrate concentration, to ensure accurate and reproducible results. trjfas.orgsemanticscholar.org For instance, studies have utilized a reaction temperature of 37°C and a pH of 7.5. kyoto-u.ac.jpdoi.org The reaction is initiated by adding the enzyme to a solution containing the this compound substrate. kyoto-u.ac.jpdoi.org The change in absorbance is then recorded at regular intervals. jmb.or.kr

Table 1: Spectrophotometric Analysis of Protease Activity using this compound

| Parameter | Value/Description | Source |

| Substrate | This compound | kyoto-u.ac.jpdoi.org |

| Wavelength (λmax) for pNA | 405 nm - 410 nm | acciusa.comjmb.or.kr |

| Principle | Measurement of the rate of increase in absorbance due to p-nitroaniline release. | kyoto-u.ac.jpontosight.ai |

| Reaction Temperature | Typically 37°C | kyoto-u.ac.jpdoi.org |

| Reaction pH | Typically around 7.5 | kyoto-u.ac.jpdoi.org |

For research applications, it is crucial to standardize and validate assays that use this compound to ensure the reliability and accuracy of the results. researchgate.net Validation involves assessing several parameters, including linearity, sensitivity, accuracy, and specificity. researchgate.net

The simplicity, linearity, and accuracy of chromogenic tests make them a valuable tool. acciusa.com The rate of p-nitroaniline release should be proportional to the enzyme concentration over a defined range. The sensitivity of the assay determines the lowest level of enzyme activity that can be reliably detected. Accuracy is confirmed by comparing the results to a known standard or by using recovery studies. researchgate.net Specificity ensures that the assay measures the activity of the intended protease without interference from other components in the sample. chemimpex.com For example, this compound has been shown to be a specific substrate for certain thiol proteases and cathepsin L-like proteases. google.compeptide.co.jp

Spectrophotometric Measurement Techniques for Protease Activity

Mechanistic Elucidation of Proteolytic Cleavage

The use of this compound extends beyond simply measuring enzyme activity; it also provides insights into the mechanism of proteolytic cleavage.

Studies have definitively identified the cleavage site within the this compound substrate. The proteolytic enzyme specifically hydrolyzes the peptide bond between the leucine (Leu) residue and the p-nitroaniline (pNA) group. kyoto-u.ac.jpdoi.org This specificity is a key feature of the substrate's design. chemimpex.com Research has confirmed this cleavage site for enzymes like ficin, a cysteine protease. kyoto-u.ac.jpdoi.org

The interaction between a protease's active site and its substrate is described by the Schechter and Berger nomenclature, where the substrate residues are denoted as Pn...P3-P2-P1-P1'-P2'... and the corresponding binding sites on the enzyme are denoted as Sn...S3-S2-S1-S1'-S2'. The cleavage occurs between the P1 and P1' residues.

Insights into Catalytic Mechanisms of Target Enzymes

The synthetic peptide derivative this compound serves as a critical tool for elucidating the catalytic mechanisms of various proteolytic enzymes, particularly cysteine and serine proteases. Its utility stems from its nature as a chromogenic substrate; the terminal p-nitroanilide (pNA) group releases a yellow chromophore upon cleavage of the Leu-pNA amide bond, which can be quantified by spectrophotometry at 405 nm. kyoto-u.ac.jpdoi.org This characteristic allows for the precise measurement of enzyme kinetics, providing deep insights into how target enzymes function.

Detailed research findings from studies on plant-derived cysteine peptidases illustrate how this compound provides mechanistic insights:

Probing Substrate Specificity and Active Site Conformation: The structure of this compound is used to determine the substrate specificity of an enzyme's subsites. For instance, studies on pro-papaya proteinase IV (pro-PPIV) revealed that while it could hydrolyze smaller peptide substrates, it was unable to cleave this compound. oup.com This finding suggests that the active-site cleft of the pro-enzyme, specifically the S1 subsite that would bind the bulky leucine residue, is crowded or otherwise restricted, preventing the substrate from binding correctly for catalysis to occur. oup.com This provides a direct mechanistic insight into the stringent substrate specificity of the enzyme and the structural basis for its lack of auto-activation.

Comparative Kinetic Analysis: In a comparative study of two cysteine proteinases from the latex of Carica candamarcensis, CMS1MS2 and CMS2MS2, both enzymes exhibited similar K_m_ values with this compound, indicating comparable binding affinities. researchgate.net However, their catalytic rates differed dramatically, with the k_cat_ of CMS1MS2 being approximately 129-fold higher than that of CMS2MS2. researchgate.net This significant disparity in catalytic efficiency, despite similar substrate binding, points to fundamental differences in the architecture of their respective active sites and the specific residues involved in the catalytic cycle. researchgate.net

Quantifying Catalytic Efficiency: The kinetic parameters for the hydrolysis of p-Glu-Phe-Leu-p-nitroanilide (PFLNA, an alternative name for the compound) by VQ-VII, a cysteine endopeptidase from Vasconcellea quercifolia, have been determined. researchgate.net These values provide a quantitative measure of the enzyme's catalytic power and substrate preference.

The following data tables summarize key research findings from these enzymatic assays.

Table 1: Kinetic Parameters for Cysteine Peptidase VQ-VII with this compound This table displays the experimentally determined kinetic constants for the enzyme VQ-VII, detailing its binding affinity and catalytic turnover rate with the substrate.

| Enzyme | K_m (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| VQ-VII | 0.454 ± 0.046 | 1.57 ± 0.07 | 3.46 x 10³ ± 14 |

| Data sourced from a study on cysteine peptidases from Vasconcellea quercifolia. researchgate.net |

Table 2: Comparative Catalytic Rates (k_cat_) for Carica candamarcensis Proteinases This table highlights the substantial difference in catalytic activity between two related enzymes when acting on this compound, illustrating how this substrate can reveal functional distinctions.

| Enzyme | Relative k_cat with this compound |

| CMS1MS2 | ~129x |

| CMS2MS2 | 1x |

| Data reflects the fold-difference in catalytic rate constant (k_cat_) as reported in comparative biochemical studies. researchgate.net |

Through such applications, this compound moves beyond being a simple activity indicator and becomes an investigative probe, enabling researchers to dissect the intricate details of enzyme catalytic mechanisms, active site topographies, and the basis for substrate specificity.

Role in Advanced Biochemical and Molecular Research

Investigation of Protease Inhibition Mechanisms

Pyr-Phe-Leu-pNA is extensively used to explore the mechanisms of protease inhibitors. By serving as a substrate, it enables researchers to quantify the reduction in enzyme activity in the presence of an inhibitor, thereby characterizing the inhibitor's potency and specificity. chemimpex.com

The chromogenic substrate this compound is instrumental in determining the potency of various protease inhibitors. chemimpex.comnih.gov When a protease cleaves this compound, it releases p-nitroaniline, which can be measured spectrophotometrically. nih.gov The presence of an inhibitor reduces the rate of this reaction, allowing for the calculation of key inhibitory parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

For instance, studies on thiol proteases like papain, ficin (B600402), and bromelain (B1164189) have utilized this compound to determine their Michaelis-Menten constants (Km), which were found to be 0.34 mM, 0.43 mM, and 0.30 mM, respectively. nih.gov This substrate has also been employed to assess the inhibitory effects of various compounds on these enzymes. Research on proteinase inhibitors from plant sources, such as Canavalia lineata, has used this compound to measure the inhibition of papain. tandfonline.com Similarly, the inhibitory activity of a novel serine protease inhibitor, Spi1C, against α-chymotrypsin and trypsin was characterized using appropriate chromogenic substrates, with this compound being a substrate for related thiol proteases. peptide.co.jpmdpi.com

The versatility of this compound is further highlighted in studies of complex biological systems. For example, it has been used to assess the activity of cysteine proteases in extracts from various cultivars of Ficus carica (fig). kyoto-u.ac.jp In these experiments, the reduction in the hydrolysis of this compound in the presence of the specific cysteine protease inhibitor E-64 confirmed the enzymatic activity was due to cysteine proteases. kyoto-u.ac.jp

| Enzyme | Substrate | Inhibitor | Parameter | Value | Source |

|---|---|---|---|---|---|

| Papain | This compound | - | Km | 0.34 mM | nih.gov |

| Ficin | This compound | - | Km | 0.43 mM | nih.gov |

| Bromelain | This compound | - | Km | 0.30 mM | nih.gov |

| Trypsin | H-D-Phe-Pip-Arg-pNA | Spi1C | Ki | 1.52 x 10-8 M | mdpi.com |

| α-Chymotrypsin | N/A | Spi1C | Ki | 1.79 x 10-8 M | mdpi.com |

| Ficin from Masui Dauphine extract | This compound | E-64 | Relative Activity | Decreased with increasing inhibitor concentration | kyoto-u.ac.jp |

The substrate this compound is also a valuable tool for differentiating between various classes of proteases based on their unique inhibition profiles. nih.govpeptide.co.jp Proteases are categorized based on their catalytic mechanism, with major classes including serine, cysteine, aspartic, and metalloproteases. Specific inhibitors that target one class but not others can be used in conjunction with a substrate like this compound to identify the type of protease present in a sample.

For example, this compound is recognized as a substrate for thiol (cysteine) proteases such as papain, ficin, and bromelain. nih.govpeptide.co.jp The hydrolysis of this substrate by a sample can be tested in the presence of class-specific inhibitors. A significant reduction in activity with a cysteine protease inhibitor like E-64, but not with inhibitors of other classes, would indicate the presence of a cysteine protease. kyoto-u.ac.jpresearchgate.net This approach was effectively used to characterize the proteolytic activity in Ficus carica extracts as being predominantly from cysteine proteases. kyoto-u.ac.jp

Conversely, if an enzyme does not hydrolyze this compound, it can suggest it belongs to a different class or has a very specific substrate requirement. For instance, a study on recombinant pro-papaya proteinase IV (pro-PPIV) showed it could hydrolyze Boc-Ala-Ala-Gly-pNA but not this compound, indicating a stringent substrate specificity that prevents its auto-activation. researchgate.netoup.com This differential activity helps in classifying and understanding the function of specific proteases.

| Protease Source/Enzyme | Substrate | Inhibitor | Observation | Conclusion | Source |

|---|---|---|---|---|---|

| Ficin | This compound | - | Hydrolysis of substrate | Ficin is a cysteine protease that cleaves this compound | kyoto-u.ac.jp |

| C. histolyticum collagenase | This compound | - | No hydrolysis of substrate | Not a cysteine protease with activity towards this substrate | kyoto-u.ac.jp |

| Ficus carica extracts | This compound | E-64 | Inhibition of hydrolysis | The extracts contain cysteine protease activity | kyoto-u.ac.jp |

| Pro-papaya proteinase IV (pro-PPIV) | This compound | - | No hydrolysis of substrate | pro-PPIV has stringent substrate specificity and does not cleave this compound | researchgate.netoup.com |

Characterization of Inhibitor Potency Using this compound as Substrate

Understanding Protein Processing and Regulation in Model Systems

The processing of proteins from their inactive precursor forms (pro-enzymes or zymogens) to their active states is a fundamental regulatory mechanism in many biological pathways. This compound serves as a valuable substrate for investigating these processes in vitro.

The autocatalytic processing of pro-enzymes, where an enzyme catalyzes its own activation, can be studied using substrates like this compound. A notable example is the investigation of pro-papaya proteinase IV (pro-PPIV). oup.com Research showed that recombinantly expressed pro-PPIV was unable to auto-digest to its mature form. oup.com This lack of auto-activation was linked to its stringent substrate specificity. oup.com While pro-PPIV could hydrolyze the small peptide substrate Boc-Ala-Ala-Gly-pNA, it showed no activity towards this compound. oup.com This finding was significant as it demonstrated for the first time that a recombinant pro-cysteine proteinase could possess enzymatic activity yet fail to undergo autocatalytic cleavage due to its specific substrate requirements. oup.com This highlights how this compound can be used to probe the active site specificity and activation mechanisms of pro-enzymes.

This compound is utilized to investigate various enzyme-mediated biological pathways in vitro by providing a means to measure the activity of key proteases within these pathways. chemimpex.com Proteases are integral to a multitude of physiological processes, including digestion, blood clotting, and immune responses, by regulating the activity and localization of many proteins.

For example, in the study of plant defense mechanisms, proteases and their inhibitors play a crucial role. researchgate.net this compound has been used to characterize cysteine proteinases from the latex of Carica candamarcensis. researchgate.net By comparing the kinetic parameters of different isoforms with this substrate, researchers can gain insights into their specific roles in protecting the plant. researchgate.net

Furthermore, in the context of human diseases, proprotein convertases are a family of serine proteases involved in the processing of precursor proteins, including hormones and growth factors, and are implicated in tumor development. nih.govresearchgate.net While specific inhibitors are often used to probe their function, substrates like this compound are part of the broader toolkit for characterizing protease activity in these complex pathways.

Study of Autocatalytic Processing of Pro-enzymes

Application in Enzyme Source Characterization

The substrate this compound is applied in the characterization of proteases from diverse biological sources, helping to identify and compare their enzymatic properties. kyoto-u.ac.jp This is particularly useful in fields like food science and biotechnology.

A study on 23 different cultivars of Ficus carica (fig) utilized this compound to characterize and compare the cysteine protease activity in their branch extracts. kyoto-u.ac.jp The rate of hydrolysis of this compound varied among the different cultivars, allowing for a comparative analysis of their enzymatic potential. kyoto-u.ac.jp This type of characterization is important for understanding the natural variation of these enzymes and for potential applications, such as in the food industry where ficin is used as a meat tenderizer. kyoto-u.ac.jp

Similarly, research on proteases from marine organisms, such as the 90-kDa protein isolated from scallop shells, has employed a range of synthetic substrates, including this compound, to determine substrate specificity. trjfas.org Although the scallop protease showed low activity against this compound, its testing was part of a broader screening to define the enzyme's cleavage preferences, ultimately classifying it as a serine protease that preferentially cleaves at Lys-X and Arg-X bonds. trjfas.org

Profiling Protease Activities from Biological Extracts (e.g., plant, tick, scallop)

A significant application of this compound is the characterization of protease profiles within crude or partially purified biological extracts. This substrate is particularly useful for identifying certain thiol proteases and carboxypeptidases.

Plant Extracts

Research into plant proteases has utilized this compound to identify and characterize specific enzyme activities. In studies of Ficus carica (common fig) cultivars, this substrate was instrumental in confirming the presence and activity of cysteine proteases. doi.org Ficin, a well-known cysteine protease in fig latex, was shown to effectively hydrolyze this compound. doi.orgkyoto-u.ac.jp The reaction, monitored by the increase in absorbance at 405 nm, confirmed that ficin cleaves the Leu-pNA bond. doi.orgkyoto-u.ac.jp This specificity was highlighted when compared to collagenase from Clostridium histolyticum, which did not cleave the substrate. doi.orgkyoto-u.ac.jp Further experiments with extracts from the 'Masui Dauphine' fig cultivar demonstrated that the hydrolyzing activity against this compound was significantly inhibited by E-64, a classic inhibitor of cysteine proteases, confirming the cysteine protease nature of the active enzyme in the extract. doi.org

| Enzyme/Extract | Substrate | Observation | Inhibitor Effect (E-64) | Reference |

|---|---|---|---|---|

| Ficin (purified) | This compound | Increased absorbance at 405 nm over time, indicating cleavage. | Activity is inhibited. | doi.orgkyoto-u.ac.jp |

| Ficus carica 'Masui Dauphine' extract | This compound | Hydrolysis of the substrate confirmed. | Relative activity reduced to almost zero at 5 µM of E-64. | doi.org |

| C. histolyticum collagenase (Control) | This compound | No significant increase in absorbance; substrate not cleaved. | Not applicable. | doi.orgkyoto-u.ac.jp |

Tick Extracts

In the study of hematophagous arthropods like ticks, understanding the digestive enzymes is crucial. This compound has been employed to probe for protease activity in tick extracts. For instance, a serine carboxypeptidase, designated HlSCP1, identified in the midgut of the hard tick Haemaphysalis longicornis, was shown to cleave this compound. glpbio.com This enzyme is believed to be involved in the processing of hemoglobin during blood meal digestion. glpbio.com The substrate has also been listed in broader screens of proteases from various ticks, such as Ixodes ricinus, to help categorize the enzymatic functions related to digestion and immunity. nih.gov However, not all tick proteases exhibit activity against this substrate. A recombinant serine proteinase from Haemaphysalis longicornis (rHlSP) showed very little hydrolyzing activity on this compound, indicating a different substrate preference. researchgate.net

Scallop Extracts

The substrate has also been used to investigate proteases from marine organisms. A study on a 90-kDa protein isolated from scallop shells, which exhibited protease activity, tested its specificity against a panel of synthetic substrates. trjfas.org The results showed that while the scallop protease was active against other substrates, particularly those with Phe, Lys, or Arg residues at the P1 position, it had very low activity on this compound. trjfas.org This demonstrates the utility of this compound in differentiating between various proteases based on their specific substrate requirements.

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| Suc-Ala-Ala-Pro-Phe-pNA | 100 | trjfas.org |

| Z-Phe-Arg-MCA | 52 | trjfas.org |

| Boc-Val-Pro-Arg-MCA | 28 | trjfas.org |

| This compound | 0.11 | trjfas.org |

Assessment of Recombinant Protease Functionality

The production of proteases using recombinant DNA technology is a common practice in research and biotechnology. A critical step after purification of a recombinant protease is to confirm that it is correctly folded and functionally active. Chromogenic substrates like this compound are essential for this validation process.

By incubating the purified recombinant protease with the substrate, researchers can quickly assess its catalytic activity. For example, studies on recombinant cathepsin L-like proteases from insects confirmed their enzymatic nature by demonstrating their ability to hydrolyze this compound. google.com This differential cleavage, when compared with other substrates, helped to specifically classify these recombinant enzymes as cathepsin L-like. google.com

Conversely, the lack of activity can be equally informative. A study characterizing a recombinant serine proteinase from the tick Haemaphysalis longicornis (rHlSP) tested its activity against a variety of substrates. The enzyme potently hydrolyzed substrates like Z-Ala-Ala-Leu-pNA but showed minimal activity toward this compound. researchgate.net This finding was crucial for defining the specific enzymatic profile of the recombinant protease.

| Substrate | Specific Activity (µmol/min/mg protein) | Reference |

|---|---|---|

| Z-Ala-Ala-Leu-pNA | 88.2 | researchgate.net |

| Bz-(DL)-Arg-pNA | 31.5 | researchgate.net |

| Suc-Ala-Ala-pNA | 18.3 | researchgate.net |

| This compound | Low/Minimal Activity | researchgate.net |

This assessment is not limited to confirming activity but also extends to kinetic studies (determining Km and Vmax values) and evaluating the effects of inhibitors, pH, and temperature on the recombinant enzyme's function.

Computational Approaches and Molecular Modeling

Molecular Docking Studies of Pyr-Phe-Leu-pNA with Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are employed to simulate its interaction with the active sites of various proteases, particularly cysteine proteases like papain, for which it is a known substrate. nih.govpeptanova.de

Docking algorithms generate various possible binding poses of this compound within the enzyme's active site cleft. These poses are then scored based on energy functions that approximate the binding affinity. For papain-like cysteine proteases, the substrate binds in an extended conformation within a groove on the enzyme surface. frontiersin.org The peptide portion of this compound (Pyr-Phe-Leu) occupies specific subsites (S-sites) within the active site, which are designated based on their position relative to the scissile bond (the bond to be cleaved). The p-nitroanilide (pNA) group typically orients towards the solvent-exposed region.

The predicted binding mode generally places the leucine (B10760876) residue (P1 position) in the S1 subsite, the phenylalanine residue (P2 position) in the S2 subsite, and the pyroglutamyl group (P3 position) in the S3 subsite. The S2 subsite of many cysteine proteases is a deep hydrophobic pocket, which favorably accommodates the bulky, hydrophobic side chain of the phenylalanine residue at the P2 position of the substrate. nih.govfrontiersin.org This interaction is a primary determinant of substrate specificity for many papain-like proteases. frontiersin.org

Table 1: Predicted Binding Orientations of this compound in a Papain-like Protease Active Site

| Substrate Residue (Position) | Enzyme Subsite | Predicted Interactions |

| Pyroglutamic acid (P3) | S3 | Hydrogen bonding and van der Waals interactions with residues at the entrance of the active site cleft. |

| Phenylalanine (P2) | S2 | The phenyl ring fits into a well-defined hydrophobic pocket, forming extensive van der Waals contacts. nih.govfrontiersin.org |

| Leucine (P1) | S1 | The isobutyl side chain makes hydrophobic contacts with residues lining this pocket. |

| p-Nitroanilide (pNA) | Leaving Group | Positioned to accept a proton from the catalytic histidine residue and is stabilized by solvent interactions upon cleavage. |

This table presents a generalized prediction based on known substrate binding to papain-like proteases.

Through molecular docking, specific amino acid residues of the enzyme that form key interactions with this compound can be identified. In papain-like cysteine proteases, the active site is characterized by a catalytic dyad (or triad (B1167595) in some cases), typically composed of a cysteine and a histidine residue. frontiersin.org

Catalytic Site: The catalytic Cys25 (papain numbering) is positioned for nucleophilic attack on the carbonyl carbon of the Leu-pNA peptide bond. The catalytic His159 acts as a general base, abstracting a proton from the Cys25 thiol group to activate it. acs.org

S1 Subsite: Residues such as Cys25 and Gly66 often form the S1 pocket, providing a snug fit for the leucine side chain.

S2 Subsite: The S2 subsite is more extensive and hydrophobic. In papain, residues like Pro68, Val133, and Val157 create a pocket that accommodates the phenyl ring of the P2 phenylalanine. nih.gov The interaction between the P2 residue of the substrate and the S2 subsite of the enzyme is a major contributor to the binding energy. frontiersin.org

Prediction of Substrate Binding Modes and Orientations

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of the enzyme-substrate complex over time.

MD simulations of the this compound-protease complex can track the movements of both the substrate and the enzyme. These simulations show that the active site is not rigid; flexible loops, such as the "BL2 loop" in some proteases, can move to accommodate the substrate. nih.gov The simulations can reveal how the initial binding of the substrate may induce conformational changes in the enzyme that optimize the alignment of the catalytic residues for the cleavage reaction. The stability of the hydrogen bond network and hydrophobic interactions predicted by docking can be assessed by monitoring these interactions throughout the simulation.

Investigation of Conformational Dynamics during Binding and Catalysis

Structure-Activity Relationship (SAR) Modeling for Peptide Substrates

Structure-activity relationship (SAR) studies investigate how chemical structure correlates with biological activity. For peptide substrates like this compound, SAR modeling helps to understand the importance of each amino acid residue for enzyme recognition and cleavage efficiency. This is often done by synthesizing and testing a series of analog peptides with systematic modifications. nih.gov

Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties of the amino acid side chains with kinetic parameters like Km (binding affinity) and kcat (catalytic rate). nih.gov

Table 2: Hypothetical Structure-Activity Relationships for this compound Analogs

| Position Modified | Nature of Substitution | Predicted Effect on Activity (kcat/Km) | Rationale |

| P3 (Pyroglutamic acid) | Replacement with other small, neutral residues (e.g., Alanine) | Minor decrease | The P3-S3 interaction is generally less specific and contributes moderately to binding. |

| P2 (Phenylalanine) | Replacement with smaller hydrophobic residues (e.g., Leucine, Valine) | Significant decrease | The S2 pocket is optimized for a large aromatic/hydrophobic side chain; smaller residues would lead to weaker van der Waals interactions. nih.govfrontiersin.org |

| P2 (Phenylalanine) | Replacement with charged residues (e.g., Aspartic acid, Lysine) | Drastic decrease | Introduction of a charge into a hydrophobic pocket is energetically unfavorable. |

| P1 (Leucine) | Replacement with a positively charged residue (e.g., Arginine) | Variable (enzyme-dependent) | Some cysteine proteases show a preference for basic residues at P1, while others prefer hydrophobic ones. nih.gov |

| P1 (Leucine) | Replacement with a smaller residue (e.g., Alanine) | Decrease | Reduced hydrophobic interactions in the S1 pocket would likely weaken binding affinity. |

This table is illustrative and based on general principles of protease-substrate interactions. The actual effects would need to be confirmed experimentally.

By combining the insights from molecular docking, MD simulations, and SAR studies, a comprehensive, multi-faceted understanding of how this compound interacts with proteases can be achieved. These computational approaches not only rationalize existing experimental data but also guide the design of new, more specific, or efficient substrates and inhibitors for therapeutic or diagnostic purposes. chemimpex.com

Computational Prediction of Cleavage Efficiency and Specificity

Computational modeling allows for the prediction and rationalization of how specific enzymes, such as cysteine proteases, recognize and cleave substrates like this compound. These models can elucidate the structural basis for cleavage efficiency and specificity by simulating the enzyme-substrate interactions.

Molecular docking studies are frequently employed to visualize how a substrate fits into the active site of an enzyme. For instance, modeling can reveal key hydrogen bonds and hydrophobic interactions that stabilize the substrate within the enzyme's binding pockets. nih.gov The specificity of a protease for this compound is often dictated by the architecture of its active-site cleft. Computational simulations have shown that steric hindrance, or "crowding," within the active site can prevent the binding and subsequent hydrolysis of substrates with bulky residues like the P1 leucine of this compound. oup.com

One study demonstrated this by creating mutant enzymes with active sites that mimicked another proteinase. The engineered pro-enzyme was active against smaller peptide substrates but could not hydrolyze this compound, a phenomenon attributed to the crowding of the active site by specific amino acid residues (residues 23 and 65) which prevented the accommodation of the large leucine residue in the S1 subsite. oup.com This predictive capability, aligning computational models with experimental results, underscores the power of in silico approaches to explain substrate specificity.

Furthermore, computational analysis can help understand the kinetic consequences of modifying the substrate. By modeling the binding of modified peptides, researchers can predict changes in catalytic efficiency (kcat/KM). For example, computational docking of thioamide-modified peptides into the active site of papain, a typical cysteine protease, revealed that these modifications could disrupt key enzyme-substrate hydrogen bonds, providing a molecular basis for the observed resistance to cleavage. nih.gov

| Peptide Substrate | Modification | Relative kcat/KM | Predicted Effect on Binding/Conformation |

| Oxo Peptide | None (Standard) | 1.0 | Optimal binding and productive cleavage conformation |

| P2 Thioamide Peptide | Thioamide at P2 | ~0.1 | Minor effect on binding, significant effect on adopting a productive cleavage conformation. nih.gov |

| P1' Thioamide Peptide | Thioamide at P1' | ~0.1 | Minor effect on binding, more significant impact on productive conformation. nih.gov |

This table summarizes the relative catalytic efficiency for papain cleavage of thioamide-modified peptides compared to the standard oxygen-containing (Oxo) peptide, as detailed in research studies. The computational models suggest the reduction in efficiency is primarily due to conformational effects rather than binding affinity. nih.gov

Design of Modified Substrates for Enhanced Research Utility

Building on the predictive power of computational modeling, researchers can rationally design and synthesize modified versions of this compound to create substrates with enhanced utility, such as improved specificity or resistance to cleavage.

A notable example involves the substitution of the amide bond oxygen with sulfur, creating a thioamide. nih.gov This modification, when placed near the scissile bond (the bond to be cleaved), was shown to confer resistance to proteolysis by papain-family cysteine proteases. Kinetic studies confirmed that peptides with a thioamide at the P2 or P1' position were cleaved approximately 10-fold less efficiently by papain. nih.gov Computational modeling supported these findings, suggesting the thioamide modification has a minor effect on the initial binding to the enzyme (reflected in the Michaelis constant, KM) but a more significant impact on the enzyme's ability to achieve the correct conformation for catalysis (reflected in the catalytic rate, kcat). nih.gov Such modified substrates are valuable as poor-turnover inhibitors or as tools to study the catalytic mechanism itself.

Another strategy in substrate design is to alter the amino acid sequence to enhance selectivity for a particular enzyme or enzyme family. Researchers have developed novel substrates by replacing amino acids in the original sequence to create tools with higher specificity. For instance, new substrates with a general formula of Glp-Phe-Gln-X (where X is a reporter group like p-nitroanilide) were designed for the specific assay of C1 family cysteine peptidases. frontiersin.org The key modification here is the introduction of a glutamine (Gln) residue in the P1 position.

Experimental testing confirmed that these glutamine-containing substrates are cleaved with high efficiency by various C1 cysteine peptidases, particularly plant-derived ones like papain, but are not cleaved by serine proteases, demonstrating their enhanced selectivity. frontiersin.org The catalytic efficiency of enzymatic reactions with Glp-Phe-Gln-pNA was significantly higher for all tested C1 peptidases compared to a similar substrate, Glp-Phe-Ala-pNA. frontiersin.org

| Enzyme | kcat/KM (M⁻¹s⁻¹) for Glp-Phe-Gln-pNA | kcat/KM (M⁻¹s⁻¹) for Glp-Phe-Ala-pNA |

| Papain | 2,000,000 | 25,000 |

| Ficin (B600402) | 1,100,000 | 12,000 |

| Bromelain (B1164189) | 400,000 | 6,000 |

| Human Cathepsin L | 450,000 | 9,000 |

| Insect Cathepsin L | 300,000 | 6,000 |

This table presents the specificity constants (kcat/KM) for various C1 family cysteine peptidases with the novel substrate Glp-Phe-Gln-pNA compared to Glp-Phe-Ala-pNA, highlighting the superior efficiency of the glutamine-containing substrate. frontiersin.org

Future Directions and Emerging Research Avenues

Development of Pyr-Phe-Leu-pNA-Based Probes with Enhanced Research Capabilities

The core tripeptide sequence of Pyr-Phe-Leu has proven effective for targeting specific proteases. The future lies in modifying this scaffold to create next-generation research probes with superior sensitivity and robustness.

This compound relies on chromogenic detection of released p-nitroanilide (pNA) via absorbance, typically at 405 nm. kyoto-u.ac.jpdoi.org While effective and straightforward, this method can be limited in sensitivity compared to fluorescence- or luminescence-based assays. The development of chemical probes is increasingly moving towards reporters that offer a higher signal-to-noise ratio, which is crucial for detecting low-level enzymatic activity or for use in complex biological imaging. mskcc.orgnih.gov

Future research efforts are likely to focus on replacing the pNA group with advanced detection moieties while retaining the Pyr-Phe-Leu recognition sequence. For instance, the peptide could be conjugated to fluorophores like 7-amido-4-methylcoumarin (AMC), which is used in other protease substrates to provide a fluorogenic output upon cleavage. unc.edunih.gov The development of novel fluorescent scaffolds, such as those based on fluorescein (B123965) analogues, offers a strategy for creating probes with high activation ratios in various wavelength regions, which could be adapted for the Pyr-Phe-Leu sequence. rsc.org Such modifications would transform the substrate into a tool suitable for more sensitive in vitro assays and potentially for live-cell imaging applications, allowing for the visualization of protease activity in real-time. rsc.org

The stability of peptide-based substrates is critical for obtaining reliable and reproducible data, especially in complex biological samples like cell lysates or plasma, which contain numerous endogenous proteases. The this compound substrate possesses a degree of inherent stability due to the N-terminal pyroglutamic acid (Pyr) group. This cyclized glutamic acid residue effectively blocks degradation by exopeptidases known as aminopeptidases. bachem.comnih.gov

However, the internal peptide bonds remain susceptible to cleavage by non-target proteases. Several strategies can be employed to enhance the stability of the peptide scaffold. researchgate.netjpt.com These include:

D-Amino Acid Substitution : Replacing the natural L-amino acids with their non-natural D-enantiomers can significantly increase resistance to enzymatic degradation, as most proteases are stereospecific for L-amino acids. nih.govresearchgate.net

Backbone Modification : Introducing modifications to the peptide backbone, such as N-methylation or peptide bond isosteres (e.g., reduced amides), can protect the substrate from proteolytic cleavage without drastically altering the conformation required for target recognition. bachem.comjpt.com

Cyclization : Constraining the peptide's conformation through head-to-tail or side-chain cyclization can enhance stability by making the structure less accessible to proteases. bachem.comnih.gov

Applying these strategies to the Pyr-Phe-Leu sequence could yield probes that are more robust for use in challenging research environments, leading to more accurate kinetic measurements and prolonged assay times.

Integration with Advanced Detection Modalities (e.g., fluorescent, luminescent)

Integration into High-Throughput Screening (HTS) Platforms for Research Tool Discovery

The simple, colorimetric nature of the this compound assay makes it well-suited for adaptation to high-throughput screening (HTS) formats. doi.org HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of novel enzymes and inhibitors. nih.govgoogleapis.com

This compound has been effectively used as a tool to screen for and characterize protease activity from diverse biological sources. Its specificity for certain cysteine proteases allows researchers to identify their presence in complex mixtures and to differentiate between enzyme types. kyoto-u.ac.jp For example, it was used to measure cysteine protease activity in extracts from 23 different cultivars of Ficus carica (fig), demonstrating that the substrate was cleaved by the cysteine protease ficin (B600402) but not by other proteases present in the extract. kyoto-u.ac.jpdoi.org This substrate has also been employed to detect and quantify cysteine protease activity in extracts from the storage mite Acarus gracilis. elsevier.es

Furthermore, its use has extended to exploring the substrate specificity of proteases from other classes. Although primarily a substrate for thiol proteases, it has been tested against serine proteases, such as a 76 kDa protease from the fruits of Cudrania cochinchinensis and a recombinant serine proteinase from the tick Haemaphysalis longicornis, where it showed some, albeit low, activity. researchgate.nettandfonline.com These studies highlight its role as a screening tool to build a broader understanding of enzyme-substrate interactions.

Table 1: Examples of this compound in Screening for Protease Activity

| Enzyme/Source | Enzyme Class | Research Goal | Finding | Citation(s) |

|---|---|---|---|---|

| Ficus carica (Fig) extracts | Cysteine Protease (Ficin) | Characterize and compare protease activity across 23 cultivars. | This compound is specifically hydrolyzed by ficin, allowing its activity to be distinguished from other proteases. | kyoto-u.ac.jpdoi.org |

| Acarus gracilis (Mite) extract | Cysteine Protease | Determine enzymatic profile of mite allergens. | Detected cysteine protease activity in mite extracts. | elsevier.es |

| Cudrania cochinchinensis (Plant) | Serine Protease | Determine substrate specificity of a novel protease. | Showed low relative activity (11%) compared to the preferred substrate. | tandfonline.com |

| Haemaphysalis longicornis (Tick) | Serine Protease | Characterize recombinant tick proteinase. | Showed minimal hydrolyzing activity. | researchgate.net |

| Carica candamarcensis (Plant) | Cysteine Protease | Compare kinetic parameters of two protease isoforms (CMS1MS2 and CMS2MS2). | Both enzymes cleaved the substrate, but with a 129-fold difference in catalytic efficiency (kcat), revealing functional distinctions. | researchgate.net |

A crucial application of this compound in an HTS context is the discovery and characterization of protease inhibitors. By providing a reliable measure of enzyme activity, the substrate allows for the quantification of inhibition. Assays can be configured in microtiter plates where the enzyme, substrate, and a library of potential inhibitors are combined, with a reduction in color development indicating successful inhibition. doi.org

This approach has been used in academic research to study the effects of known inhibitors. For example, the inhibition of ficin by the specific cysteine protease inhibitor E-64 was monitored by measuring the decrease in the hydrolysis of this compound. kyoto-u.ac.jpdoi.org Similarly, it was used to demonstrate that while two cysteine protease isoforms from Carica candamarcensis (CMS1MS2 and CMS2MS2) were both inhibited by E-64, only CMS1MS2 was significantly inhibited by chicken cystatin, revealing important differences in their active site structures. researchgate.net These types of assays provide a foundation for larger screening campaigns to identify novel inhibitory compounds from chemical libraries or natural product extracts for further academic study. nih.gov

Screening for Novel Protease Activities

Exploring Broader Enzymatic Targets beyond Proteases

The chemical structure of this compound is designed around a peptide sequence, making its primary targets enzymes that hydrolyze peptide bonds—namely, proteases (also known as peptidases). chondrex.com Its known targets are primarily thiol (cysteine) proteases like papain, ficin, bromelain (B1164189), and cathepsin B. peptanova.de

Research has included testing this compound against other classes of proteases to probe their substrate specificity. Studies on serine proteases, such as those from the tick Haemaphysalis longicornis and the plant Cudrania cochinchinensis, showed that while some minimal hydrolysis can occur, the efficiency is significantly lower than with their preferred substrates. researchgate.nettandfonline.com For instance, a serine protease from Cudrania hydrolyzed this compound at a rate that was only 11% of that for its optimal substrate, Glt-Ala-Ala-Pro-Leu-pNA. tandfonline.com This suggests that while cross-reactivity is possible, this compound is not an efficient substrate for these enzymes. It has also been used to study cysteine proteases from the Caricaceae family and plasmin. nih.govresearchgate.net

To date, the scientific literature does not provide evidence of this compound being used as a substrate for enzymes outside of the protease/peptidase classes. Its mechanism of action is predicated on the enzymatic cleavage of the Leu-pNA amide bond, a reaction characteristic of peptidases. kyoto-u.ac.jp Therefore, its utility appears to be confined to the exploration of endo- and exopeptidase activity, and future research is likely to remain focused within this domain.

Advanced Methodologies for Studying Enzyme-Substrate Interactions in vitro

The elucidation of the precise mechanisms governing enzyme-substrate interactions is fundamental to enzymology and drug discovery. For substrates like this compound, which serves as a tool for probing the activity of certain proteases, advanced in vitro methodologies are critical for a detailed understanding of its binding, cleavage, and the associated conformational dynamics of the enzyme.

Mass spectrometry (MS) has become an indispensable tool for the definitive identification and quantification of enzymatic cleavage products. Its high sensitivity and mass accuracy allow for the unambiguous determination of where a substrate has been cleaved. In the study of this compound, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly powerful.

Research on the cysteine protease ficin has demonstrated the utility of this approach. doi.orgkyoto-u.ac.jp When this compound is incubated with ficin, the enzyme cleaves the peptide bond between Leucine (B10760876) (Leu) and p-nitroanilide (pNA). doi.orgkyoto-u.ac.jp Subsequent analysis of the reaction mixture by LC-MS allows for the separation and identification of the resulting products. doi.org Specifically, a peak corresponding to the Pyr-Phe-Leu fragment, with a mass of 389 Da, is detected, confirming the cleavage site. doi.orgkyoto-u.ac.jp This method provides direct evidence of the enzymatic activity and specificity, complementing other techniques like spectrophotometry that monitor the release of the p-nitroanilide chromophore. doi.org The combination of fluorometric analysis and LC-MS is a recommended procedure for determining enzymatic cleavage sites. peptide.co.jp

Table 1: LC-MS Analysis of this compound Cleavage by Ficin

| Enzyme | Substrate | Analytical Method | Key Finding | Reference |

| Ficin | This compound | LC-MS, LC-MS/MS | Identification of the cleavage product Pyr-Phe-Leu (389 Da). | doi.org, kyoto-u.ac.jp |

| Ficin | This compound | LC-MS | Confirmed that the Leu-pNA peptide bond was cleaved. | doi.org |

This level of detailed analysis is crucial for characterizing the substrate specificity of proteases and for screening potential inhibitors.

While mass spectrometry excels at identifying cleavage products, a comprehensive understanding of an enzyme-substrate interaction requires a suite of complementary biophysical techniques to study binding affinity, kinetics, and structural changes in both the enzyme and the substrate.

A common and straightforward method used in conjunction with substrates like this compound is UV-Vis spectrophotometry . The cleavage of the p-nitroanilide (pNA) group releases a chromophore that absorbs light at 405 nm. doi.orgkyoto-u.ac.jp By monitoring the increase in absorbance at this wavelength over time, one can quantify the rate of the enzymatic reaction. doi.orgkyoto-u.ac.jp

Beyond monitoring catalytic turnover, other sophisticated biophysical assays can provide deeper insights into the binding event itself and the associated conformational changes.

Surface Plasmon Resonance (SPR) : SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to measure the kinetics (association and dissociation rate constants) and affinity of this compound binding to its target enzyme, providing quantitative data on the strength of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides atomic-level information on molecular structure and dynamics in solution. High-resolution 1H NMR can be used to study the interactions between the substrate and the enzyme's active site, identifying specific residues involved in binding and catalysis. nih.gov It is a powerful tool for characterizing the structural properties of enzyme-inhibitor adducts and can reveal the presence of short proton bridges involved in catalysis. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to study the secondary structure of proteins. nih.gov Upon binding of a substrate or inhibitor like this compound, changes in the enzyme's CD spectrum can indicate conformational shifts, such as an increase or decrease in alpha-helical or beta-sheet content. nih.gov

Thermal Shift Assay (TSA) : Also known as differential scanning fluorimetry, TSA measures changes in a protein's thermal stability. The binding of a substrate or inhibitor often stabilizes the enzyme, leading to an increase in its melting temperature. This technique can be used in a high-throughput format to screen for compounds that bind to the target protease.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the enzyme-substrate interaction.

These techniques, when used in concert, provide a multi-faceted view of the enzyme-substrate interaction, from the initial binding and conformational adjustments to the final catalytic cleavage, paving the way for more rational enzyme engineering and inhibitor design. core.ac.uk

Table 2: Overview of Complementary Biophysical Techniques

| Technique | Principle | Application to Enzyme-Substrate Studies | Reference |

| UV-Vis Spectrophotometry | Measures absorbance of light by a chromophore. | Quantifies reaction rate by detecting the release of p-nitroanilide (pNA). | doi.org, kyoto-u.ac.jp |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Measures real-time binding kinetics and affinity (kon, koff, Kd). | |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Provides atomic-level structural and dynamic information on binding interactions. | , nih.gov |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Detects changes in enzyme secondary structure upon substrate binding. | nih.gov |

| Thermal Shift Assay (TSA) | Monitors protein unfolding with increasing temperature, often using a fluorescent dye. | Measures changes in protein stability upon ligand binding. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Pyr-Phe-Leu-Pna, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Post-cleavage, purification via reverse-phase HPLC is critical. Validate purity using analytical HPLC (>95%), mass spectrometry (MS) for molecular weight confirmation, and 1D/2D NMR (e.g., H, C, COSY) for structural verification. Report solvent systems, coupling agents, and purification steps in detail to ensure reproducibility, adhering to journal guidelines for supplementary spectral data .

Q. In which experimental setups is this compound commonly employed as a substrate?

- Methodological Answer : It is widely used in protease activity assays , where cleavage releases p-nitroaniline (Pna), monitored spectrophotometrically at 405 nm. Key parameters include:

- Buffer conditions : Tris-HCl (pH 8.0) or phosphate buffers.

- Substrate concentration : Optimized via Michaelis-Menten kinetics ( determination).

- Controls : Include enzyme inhibitors (e.g., PMSF for serine proteases) to confirm specificity. Ensure linear assay kinetics within the detection timeframe .

Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Essential techniques include:

- Reverse-phase HPLC : Purity assessment (>95%).